molecular formula C23H25N3O3 B5833760 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B5833760
M. Wt: 391.5 g/mol
InChI Key: MPESXLAEFBWYBO-UHFFFAOYSA-N
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Description

The compound 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide (Compound ID: Y020-2176) is a quinazolinone derivative characterized by a bicyclic core structure with two ketone groups at positions 2 and 4, a cyclohexyl substituent at position 3, and methoxy groups at positions 6 and 7 of the quinazoline ring. The acetamide moiety is linked to the N-(2-methylphenyl) group, contributing to its lipophilic profile (logP: 3.8979) .

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-9-5-7-13-19(16)24-21(27)15-25-20-14-8-6-12-18(20)22(28)26(23(25)29)17-10-3-2-4-11-17/h5-9,12-14,17H,2-4,10-11,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPESXLAEFBWYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation or acylation reactions.

    Attachment of the Acetamide Moiety: This step involves the reaction of the quinazolinone intermediate with 2-methylphenylacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group or the acetamide moiety.

    Reduction: Reduction reactions could target the quinazolinone core or the carbonyl groups.

    Substitution: Substitution reactions may occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Quinazolinone derivatives vary widely in substituents, influencing their pharmacological and physicochemical profiles. Below is a comparative analysis of Y020-2176 with structurally related compounds:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Y020-2176 Quinazolinone 3-Cyclohexyl, 6,7-dimethoxy, N-(2-methylphenyl)acetamide C₂₅H₂₉N₃O₅ 451.52 High lipophilicity (logP 3.9)
NTQ01/NTQ02 (Thioxoquinazolinones) Thioxoquinazolinone 3-Naphthalenyl, 2-thioxo, N-(4-hydroxyphenyl/4-ethoxyphenyl)acetamide Not provided Not provided Anti-inflammatory activity (20 mg/kg)
5a-d (Quinazolinone-thioacetamides) Quinazolinone 3-Allyl, 2-thio, N-(4-substituted phenyl)acetamide Not provided Not provided Sulfur linkage enhances reactivity
C21H18ClN5O5 Quinazolinone 3-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl), N-(5-chloro-2-methoxyphenyl)acetamide C₂₁H₁₈ClN₅O₅ 455.8 Oxadiazole moiety for target interaction
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Quinazolinone 4-Methoxyphenoxy, N-(4-methylphenyl)acetamide C₂₄H₂₁N₃O₄ 415.44 Lower molecular weight, simpler substituents

Key Observations:

  • Substituent Effects : Y020-2176’s cyclohexyl and dimethoxy groups enhance steric bulk and lipophilicity compared to thioxo or oxadiazole-containing analogs . The methoxy groups may improve metabolic stability by reducing oxidative degradation.
  • Pharmacological Potential: Thioxoquinazolinones (e.g., NTQ01) demonstrate anti-inflammatory activity, suggesting Y020-2176’s quinazolinone core could be tailored for similar applications .
  • Synthetic Complexity : Y020-2176’s dimethoxy and cyclohexyl groups likely require multi-step synthesis, whereas thioacetamides (e.g., 5a-d) are synthesized via simpler alkylation reactions .

Pharmacological and Physicochemical Profiles

  • This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Anti-Inflammatory Activity: Thioxoquinazolinones (NTQ01, NTQ02) show efficacy comparable to diclofenac sodium, while Y020-2176’s dimethoxy groups could modulate COX-2 inhibition or cytokine signaling .
  • Enzyme Targeting : The oxadiazole moiety in C21H18ClN5O5 may engage in hydrogen bonding with enzymes, whereas Y020-2176’s cyclohexyl group could induce steric effects in binding pockets .

Biological Activity

The compound 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a quinazolinone derivative that has attracted interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

  • Molecular Formula : C25H29N3O3
  • Molecular Weight : Approximately 419.52 g/mol
  • LogP : 5.0631 (indicating lipophilicity)
  • Hydrogen Bond Donors/Acceptors : 1 donor and 6 acceptors

The unique structure of this compound includes a quinazolinone core with a cyclohexyl group and a methylphenyl acetamide substituent, which may influence its biological interactions and pharmacological effects.

Biological Activities

Research indicates that compounds in the quinazolinone class exhibit a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific proteins involved in cancer pathways. Quinazolinones have been linked to the inhibition of kinases and other targets relevant to cancer progression .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Enzyme Inhibition : The compound's structural features suggest potential inhibitory activity against enzymes such as α-glucosidase, which is relevant in diabetes management. Research on related quinazolinone derivatives has shown promising results in this area .

The biological activity of This compound is likely mediated through several mechanisms:

  • Protein Interaction : The compound may bind to specific proteins involved in tumor growth or inflammation, thereby altering their activity.
  • Enzyme Inhibition : By interacting with key enzymes, it can disrupt metabolic pathways associated with disease processes.
  • Structural Modifications : Variations in the phenyl and cyclohexyl groups can influence the binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazolinone derivatives similar to the compound :

  • A study on quinazolinone-1,2,3-triazole-acetamide hybrids showed significant α-glucosidase inhibitory activity with IC50 values ranging from 6.31 to 49.9 μM, suggesting that structural modifications can enhance biological potency .
  • Another investigation into quinazoline derivatives indicated their potential as PARP inhibitors, which are critical in cancer therapy due to their role in DNA repair mechanisms .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-chlorophenyl)acetamideSimilar quinazolinone core; chlorophenyl substitutionAnticancer and anti-inflammatory
Quinazolinone derivativesVarying substitutionsEnzyme inhibition (e.g., α-glucosidase)
Hybrid compoundsIncorporation of triazole moietyEnhanced enzyme inhibition

Q & A

Q. What are the key synthetic steps for this compound, and how are reaction conditions optimized?

The synthesis typically involves:

  • Step 1 : Condensation of a quinazolinone precursor with a substituted acetamide moiety under reflux in anhydrous dimethylformamide (DMF) or acetonitrile .
  • Step 2 : Cyclization facilitated by catalysts like potassium carbonate or N,N′-carbonyldiimidazole (CDI), with temperature control (60–80°C) to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the final product .
    Optimization : Reaction time, solvent polarity, and catalyst loading are adjusted iteratively using thin-layer chromatography (TLC) or HPLC for real-time monitoring .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry (e.g., cyclohexyl group integration at δ 1.2–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 451.5 for C26H31N3O5) .
  • X-ray Crystallography : Resolves 3D conformation of the quinazolinone core and acetamide linkage .

Q. What biological activities are associated with this compound?

Reported activities include:

  • Anticonvulsant Effects : GABA receptor modulation in pentylenetetrazole (PTZ)-induced seizure models .
  • Anti-inflammatory Activity : Cyclooxygenase (COX) inhibition, with IC50 values comparable to indomethacin in vitro .
  • Antimicrobial Potential : Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Methodology :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP levels for kinase assays) .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities across structural analogs .
  • Meta-Analysis : Aggregate data from >3 independent studies to identify trends (e.g., Table 1) .

Q. Table 1. Comparative Bioactivity of Quinazolinone Derivatives

CompoundTargetIC50 (µM)Model SystemReference
Parent CompoundCOX-20.85RAW264.7 macrophages
6-Chloro analogGABA-A receptor12.3PTZ-induced seizures
4-Fluoro-substitutedS. aureus32.0Broth microdilution

Q. What experimental strategies elucidate interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) between the compound and purified enzymes (e.g., COX-2) .
  • Fluorescence Polarization : Measures displacement of labeled ligands in receptor-binding assays (e.g., GABA-A) .
  • Cryo-EM : Resolves compound-protein complexes at near-atomic resolution for mechanistic insights .

Q. How do structural modifications impact pharmacokinetic properties?

Approach :

  • Lipophilicity Adjustments : Introduce methoxy groups (logP reduction from 3.2 to 2.7) to enhance solubility .
  • Metabolic Stability : Replace labile esters with amides (e.g., 2-methylphenyl acetamide) to reduce CYP450-mediated degradation .
  • SAR Studies : Systematic substitution at the quinazolinone C3/C6 positions (e.g., cyclohexyl → benzyl) to correlate structure with bioavailability .

Methodological Notes

  • Contradiction Resolution : Cross-validate conflicting data using orthogonal assays (e.g., SPR vs. enzyme-linked immunosorbent assay) .
  • Computational Integration : Combine density functional theory (DFT) calculations with experimental kinetics to predict reaction pathways .
  • Ethical Compliance : Adhere to OECD Guidelines for in vivo studies (e.g., seizure models in mice) .

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